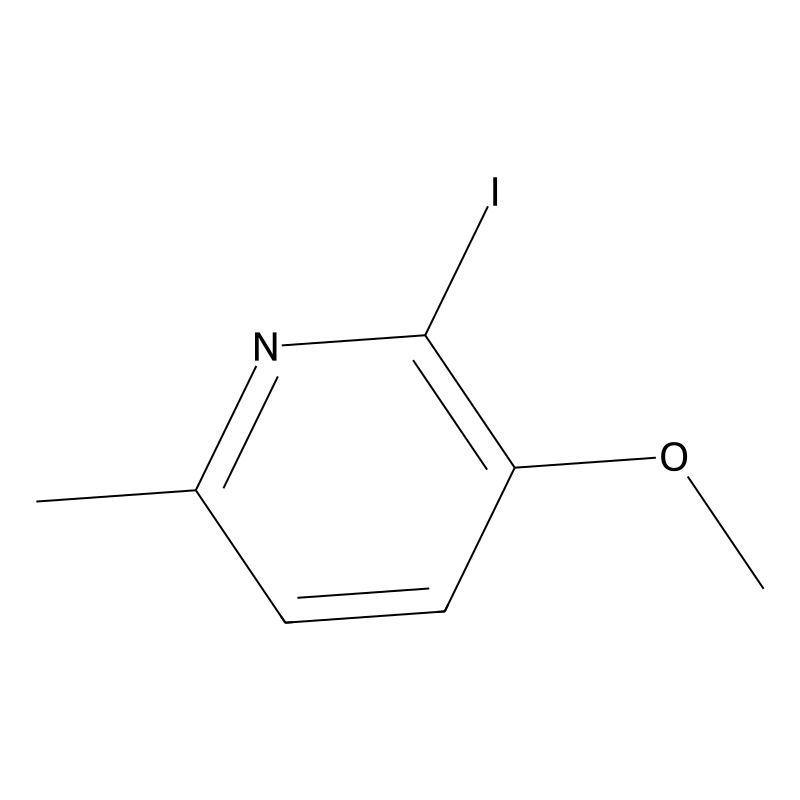

2-Iodo-3-methoxy-6-methylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Crystal Structure:

2-Iodo-3-methoxy-6-methylpyridine (C7H8INO) has been synthesized and its crystal structure determined through X-ray diffraction. The synthesis involves the reaction of 3-methoxy-6-methylpyridine with potassium iodide (KI) and iodine (I2) in tetrahydrofuran (THF) solution []. The crystal structure analysis revealed that the molecule adopts a planar conformation, with three independent molecules present in the asymmetric unit []. The methoxy and methyl groups are arranged on opposite sides of the pyridine ring, creating a somewhat polar molecule [].

Potential Applications:

While there is limited information on the specific research applications of 2-iodo-3-methoxy-6-methylpyridine itself, its structure suggests potential uses in various scientific fields:

- Organic synthesis: The presence of the reactive iodo group makes 2-iodo-3-methoxy-6-methylpyridine a valuable intermediate for further organic transformations. The iodo group can be readily substituted with other functional groups using various coupling reactions, allowing the creation of diverse new molecules [].

- Medicinal chemistry: The pyridine ring is a common scaffold found in many biologically active molecules. 2-Iodo-3-methoxy-6-methylpyridine could serve as a starting point for the development of new drugs, with the iodo group providing a site for further modification and the methoxy and methyl groups potentially influencing the molecule's interaction with biological targets [].

- Material science: Iodo-substituted aromatic compounds can be used in the design of functional materials, such as organic light-emitting diodes (OLEDs) and liquid crystals. The specific properties of 2-iodo-3-methoxy-6-methylpyridine in this context would require further investigation [].

2-Iodo-3-methoxy-6-methylpyridine is an organic compound with the molecular formula . It is a derivative of pyridine, characterized by an iodine atom at the second position, a methoxy group at the third position, and a methyl group at the sixth position on the pyridine ring. This compound is notable for its unique structural features that influence its chemical behavior and applications in various fields, including organic synthesis and medicinal chemistry .

There is no current information available on the mechanism of action of 2-Iodo-3-methoxy-6-methylpyridine in biological systems or its interaction with other compounds.

- Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

- Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

- Reduction Reactions: The pyridine ring can be reduced to yield piperidine derivatives.

Major Products- Substitution Products: Include 2-azido-3-methoxy-6-methylpyridine and various amine derivatives.

- Oxidation Products: Include 3-methoxy-6-methylpyridine-2-carboxaldehyde and 3-methoxy-6-methylpyridine-2-carboxylic acid.

- Reduction Products: Include 2-iodo-3-methoxy-6-methylpiperidine .

Research indicates that 2-Iodo-3-methoxy-6-methylpyridine exhibits biological activity that may influence enzyme inhibition and receptor interactions. The compound's structural components, particularly the iodine and methoxy groups, enhance its binding affinity to biological targets, potentially modulating various biochemical pathways. This makes it a candidate for further studies in pharmacology and biochemistry .

Synthetic Routes

The synthesis of 2-Iodo-3-methoxy-6-methylpyridine typically involves iodination of 3-methoxy-6-methylpyridine. A common method includes:

- Reacting 3-methoxy-6-methylpyridine with iodine and an oxidizing agent such as sodium nitrite in the presence of hydrochloric acid.

- The reaction is performed under controlled conditions to ensure selective iodination at the second position of the pyridine ring.

Industrial Production

In industrial settings, similar synthetic routes are employed but optimized for larger-scale production. This involves precise control over reaction conditions to maximize yield and purity .

2-Iodo-3-methoxy-6-methylpyridine finds applications in:

- Organic Synthesis: Serves as a building block for more complex organic molecules and heterocyclic compounds.

- Biological Research: Used in studies involving enzyme inhibitors and receptor ligands.

- Industry: Employed in producing agrochemicals, dyes, and other specialty chemicals .

Studies on the interaction of 2-Iodo-3-methoxy-6-methylpyridine with biological targets suggest that it may inhibit specific enzymes or modulate receptor activity. The compound's ability to form hydrogen bonds and engage in hydrophobic interactions enhances its potential as a lead compound in drug development .

Several compounds share structural similarities with 2-Iodo-3-methoxy-6-methylpyridine. Here are some notable examples:

| Compound Name | Structure Features | Similarity Index |

|---|---|---|

| 2-Iodo-6-methoxypyridine | Iodine at position 2, methoxy at position 6 | 0.68 |

| (6-Methoxypyridin-3-yl)methanol | Methoxy at position 6 | 0.66 |

| (6-Methoxypyridin-3-yl)methanamine | Methoxy at position 6 | 0.65 |

| (6-Methoxypyridin-3-yl)methanamine dihydrochloride | Methoxy at position 6 | 0.64 |

These compounds highlight the uniqueness of 2-Iodo-3-methoxy-6-methylpyridine due to its specific iodine substitution pattern and biological activity potential .